molecular formula C6H11NO6 B570526 β-D-Glucopyranuronosylamine CAS No. 163659-65-2

β-D-Glucopyranuronosylamine

Cat. No.: B570526
CAS No.: 163659-65-2
M. Wt: 193.155
InChI Key: GUBZNLBDQBXDQM-CIOUUCGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucopyranuronosylamine typically involves the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in water . The reaction conditions, such as the concentration of ammonia and ammonium salts, significantly influence the rate and yield of the product. Higher concentrations generally lead to faster conversion rates and higher yields. The use of saturated ammonium carbamate has been found to produce the highest yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in aqueous solutions to avoid the need for protective group chemistry, which can be cumbersome and time-consuming .

Chemical Reactions Analysis

Types of Reactions: β-D-Glucopyranuronosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of β-D-Glucopyranuronosylamine involves its ability to act as a glycosyl donor in glycosylation reactions. It interacts with various molecular targets, including enzymes involved in carbohydrate metabolism. The pathways involved include the formation of glycosidic bonds and the modification of existing carbohydrate structures .

Comparison with Similar Compounds

  • α-D-Glucopyranuronosylamine
  • N-acyl-β-D-glucopyranuronosylamines
  • N-alkylcarbamoyl-β-D-glucopyranuronosylamine

Comparison: β-D-Glucopyranuronosylamine is unique due to its specific configuration and reactivity. Compared to α-D-Glucopyranuronosylamine, it has different stereochemistry, which affects its reactivity and interactions with other molecules.

Properties

CAS No.

163659-65-2

Molecular Formula

C6H11NO6

Molecular Weight

193.155

IUPAC Name

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1

InChI Key

GUBZNLBDQBXDQM-CIOUUCGESA-N

SMILES

C1(C(C(OC(C1O)N)C(=O)O)O)O

Synonyms

1-Amino-1-deoxy-β-D-glucopyranuronic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
β-D-Glucopyranuronosylamine
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β-D-Glucopyranuronosylamine
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β-D-Glucopyranuronosylamine
Reactant of Route 4
β-D-Glucopyranuronosylamine
Reactant of Route 5
β-D-Glucopyranuronosylamine
Reactant of Route 6
β-D-Glucopyranuronosylamine

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